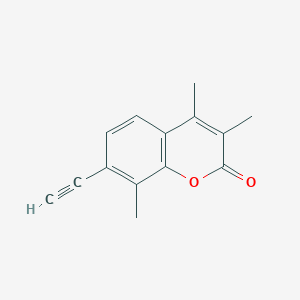

7ETMC

Description

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

7-ethynyl-3,4,8-trimethylchromen-2-one |

InChI |

InChI=1S/C14H12O2/c1-5-11-6-7-12-8(2)9(3)14(15)16-13(12)10(11)4/h1,6-7H,2-4H3 |

InChI Key |

LZVDYIJEUWVNGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)C#C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 7-Ethoxy-4-methylcoumarin (7ETMC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethoxy-4-methylcoumarin (7ETMC) is a synthetic coumarin derivative with two primary, distinct mechanisms of action. It is extensively utilized as a fluorogenic probe substrate for cytochrome P450 (CYP) enzymes, where its metabolism via O-deethylation serves as a marker for the activity of specific CYP isoforms. More recently, 7ETMC has been identified as a novel agonist of the dopamine D2 receptor (DRD2), revealing a potential therapeutic avenue for neurodegenerative diseases such as Parkinson's disease. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Cytochrome P450-Mediated Metabolism

The most well-documented mechanism of action of 7ETMC is its role as a substrate for a range of cytochrome P450 enzymes. This interaction is foundational to its use in drug metabolism and toxicology studies.

Core Mechanism: O-Deethylation

The primary metabolic transformation of 7ETMC is the enzymatic cleavage of its ethoxy group, a process known as O-deethylation. This reaction is catalyzed by several CYP isoforms and results in the formation of 7-hydroxy-4-methylcoumarin (7-HMC), a highly fluorescent product. The rate of 7-HMC formation is directly proportional to the activity of the involved CYP enzymes, making 7ETMC a valuable tool for in vitro enzyme activity assays. 7ETMC is particularly noted as a substrate probe for CYP1A1, CYP2B4, and CYP2B6.[1][2]

Quantitative Data: Enzyme Kinetics

While specific kinetic parameters for 7ETMC are not abundantly available in the literature, the closely related compound 7-ethoxycoumarin has been studied extensively, and its kinetics are considered representative. The O-deethylation of 7-ethoxycoumarin exhibits biphasic kinetics in hepatocytes, suggesting the involvement of multiple enzymes with different affinities.

Table 1: Kinetic Parameters for the O-Deethylation of 7-Ethoxycoumarin

| Species/System | Enzyme/Component | Km (µM) | Vmax | Reference |

| Rat Intestinal Mucosal Cells (Control) | - | 50 - 70 | - | [3] |

| Rat Intestinal Mucosal Cells (3-MC induced) | - | 20 - 45 | Increased | [3] |

| Rat Hepatocytes | High-affinity | 11.5 | 0.30 nmol/min/106 cells | [4] |

| Rat Hepatocytes | Low-affinity | 560 | 1.52 nmol/min/106 cells | [4] |

| Dog Hepatocytes | High-affinity | 2.2 | 0.21 nmol/min/106 cells | [4] |

| Dog Hepatocytes | Low-affinity | 40 | 0.74 nmol/min/106 cells | [4] |

| Human Hepatocytes | High-affinity | 3.9 | 0.007 nmol/min/106 cells | [4] |

| Human Hepatocytes | Low-affinity | 470 | 0.057 nmol/min/106 cells | [4] |

| Human Liver Microsomes | CYP1A2 (low Km enzyme) | Low | Low | [5] |

| Human Liver Microsomes | CYP2E1 (high Km enzyme) | High | High | [5] |

| Recombinant Human CYP1A1 | - | Low | High | [5] |

| Recombinant Human CYP2B6 | Vmax similar to CYP1A2 | Km similar to CYP2E1 | - | [5] |

Note: 3-MC refers to 3-methylcholanthrene, an inducer of CYP enzymes.

Experimental Protocol: 7ETMC O-Deethylation Assay

This protocol describes a general method for measuring 7ETMC O-deethylase activity in liver microsomes.

1.3.1. Materials:

-

7-Ethoxy-4-methylcoumarin (7ETMC)

-

Liver microsomes (from human or other species)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable solvent for stock solutions

-

7-Hydroxy-4-methylcoumarin (7-HMC) standard

-

Microplate reader with fluorescence detection capabilities (Excitation: ~360-390 nm, Emission: ~440-460 nm)

1.3.2. Procedure:

-

Prepare a stock solution of 7ETMC in a suitable organic solvent (e.g., acetonitrile).

-

In a 96-well plate, add potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding 7ETMC to the wells. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile or a solution of acid or base).

-

Measure the fluorescence of the produced 7-HMC using a microplate reader.

-

Create a standard curve using known concentrations of 7-HMC to quantify the amount of product formed.

-

Calculate the enzyme activity, typically expressed as pmol of 7-HMC formed per minute per mg of microsomal protein.

Visualization: Metabolic Pathway of 7ETMC

Dopamine D2 Receptor Agonism

A more recently discovered mechanism of action for 7ETMC is its role as an agonist for the dopamine D2 receptor (DRD2). This finding suggests a potential for 7ETMC in the field of neuropharmacology.

Core Mechanism: DRD2 Activation and Downstream Signaling

7ETMC has been identified as a novel agonist of the dopamine D2 receptor.[6][7][8][9][10][11] Upon binding to the DRD2, 7ETMC initiates a signaling cascade that is associated with neuroprotective effects. In cellular models, activation of DRD2 by 7ETMC leads to an increase in the phosphorylation of cAMP-responsive element-binding protein (CREB) and an upregulation of brain-derived neurotrophic factor (BDNF) expression.[6][8] This pathway is crucial for neuronal survival, growth, and plasticity. In animal models of Parkinson's disease, 7ETMC has been shown to ameliorate motor deficits, restore the expression of tyrosine hydroxylase (a key enzyme in dopamine synthesis), and inhibit the accumulation of α-synuclein.[6][8][9]

Quantitative Data: Receptor Activity

While a full dose-response curve and specific EC50 or Ki values for 7ETMC at the dopamine D2 receptor are not explicitly stated in the primary literature, its activity as an agonist has been firmly established through functional assays.

Table 2: Functional Effects of 7ETMC as a Dopamine D2 Receptor Agonist

| Experimental System | Observed Effect | Reference |

| SH-SY5Y cells | Increased expression of P-CREB and BDNF | [6][8] |

| MPTP-induced mice (Parkinson's model) | Amelioration of motor and gait disorders | [6][8] |

| MPTP-induced mice (Parkinson's model) | Restoration of depressed tyrosine hydroxylase expression | [6][8] |

| 6-OHDA-exposed C. elegans (Parkinson's model) | Recovery of locomotor deficit | [6][8] |

| C. elegans overexpressing α-synuclein | Inhibition of α-synuclein accumulation | [6][8] |

Experimental Protocol: Assessing DRD2 Agonist Activity

The following outlines the types of experiments used to characterize the DRD2 agonist activity of 7ETMC, as inferred from the primary literature.

2.3.1. Cell Culture and Treatment:

-

Human neuroblastoma SH-SY5Y cells, which endogenously express dopamine receptors, are cultured under standard conditions.

-

Cells are treated with various concentrations of 7ETMC for a specified duration.

2.3.2. Western Blot Analysis:

-

Following treatment, cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated CREB (P-CREB), total CREB, and BDNF.

-

Secondary antibodies conjugated to a detectable marker are used for visualization and quantification.

2.3.3. Animal Models of Parkinson's Disease:

-

MPTP Mouse Model: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms. 7ETMC is then administered, and motor function is assessed using tests such as the rotarod and gait analysis. Immunohistochemical analysis of brain tissue is performed to measure the expression of tyrosine hydroxylase.

-

C. elegans Model: Nematodes are exposed to 6-hydroxydopamine (6-OHDA) to induce dopaminergic neurodegeneration. The effect of 7ETMC on locomotor activity (e.g., body bends) is quantified.

Visualization: 7ETMC-Induced DRD2 Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-Ethoxy-4-methylcoumarin | 细胞色素P450底物探针 | CAS 87-05-8 | 美国InvivoChem [invivochem.cn]

- 3. Kinetics of in vitro O-deethylation of phenacetin and 7-ethoxycoumarin by rat intestinal mucosal cells and microsomes. The effect of induction with 3-methylcholanthrene and inhibition with alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Ethoxycoumarin O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 7-Ethoxy-4-methylcoumarin | 87-05-8 | Benchchem [benchchem.com]

- 11. Pepper component 7-ethoxy-4-methylcoumarin, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Ethoxy-4-methylcoumarin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

An in-depth exploration for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 7-ethoxy-4-methylcoumarin, a fluorescent probe widely utilized in biomedical research and drug development. The document covers the historical context of its chemical class, its synthesis, comprehensive physicochemical and spectral data, and its primary application as a substrate for cytochrome P450 enzymes.

Discovery and Historical Context

The history of 7-ethoxy-4-methylcoumarin is intrinsically linked to the broader discovery and development of coumarin chemistry. While the parent compound, coumarin, was first isolated in 1820, the late 19th century saw the development of key synthetic methods that enabled the creation of a vast array of coumarin derivatives.

The synthesis of 7-ethoxy-4-methylcoumarin is a two-step process starting with the Pechmann condensation , a method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions, first reported by Hans von Pechmann in 1883. This reaction is used to produce the precursor, 7-hydroxy-4-methylcoumarin. Subsequently, a Williamson ether synthesis is employed to introduce the ethoxy group. While the specific first synthesis of 7-ethoxy-4-methylcoumarin is not prominently documented, its preparation follows these well-established and classical organic reactions. Its significance grew with the understanding of its fluorescent properties and its utility as a probe for drug-metabolizing enzymes.

Physicochemical and Spectroscopic Data

7-Ethoxy-4-methylcoumarin is a white solid with a faint, pleasant odor.[1] Its key physicochemical and spectroscopic properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 7-ethoxy-4-methylchromen-2-one | [1] |

| CAS Number | 87-05-8 | [1] |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Melting Point | 114 °C | [1] |

| Boiling Point | 350-352 °C at 760 mmHg | [1] |

| XLogP3 | 2.6 | [1] |

Spectroscopic Data

The following tables provide a summary of the key spectral data for 7-ethoxy-4-methylcoumarin, which are crucial for its identification and characterization.

Table 2.2.1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.47 | d | H-5 |

| ~6.84 | dd | H-6 |

| ~6.78 | d | H-8 |

| ~6.11 | s | H-3 |

| ~4.08 | q | -OCH₂CH₃ |

| ~2.38 | s | 4-CH₃ |

| ~1.44 | t | -OCH₂CH₃ |

Note: Data is representative and may vary based on the solvent and instrument frequency.

Table 2.2.2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162.3 | C-2 (C=O) |

| ~161.6 | C-7 |

| ~155.6 | C-9 |

| ~152.8 | C-4 |

| ~125.8 | C-5 |

| ~113.7 | C-3 |

| ~112.9 | C-10 |

| ~112.1 | C-6 |

| ~101.6 | C-8 |

| ~64.4 | -OCH₂CH₃ |

| ~18.9 | 4-CH₃ |

| ~14.8 | -OCH₂CH₃ |

Note: Data is representative and may vary based on the solvent and instrument frequency.

Table 2.2.3: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 204 | High | [M]⁺ |

| 176 | Moderate | [M-CO]⁺ |

| 148 | High | [M-CO-C₂H₄]⁺ |

| 147 | High | [M-CO-C₂H₅]⁺ |

Note: Fragmentation patterns can vary based on the ionization method.[1][2]

Table 2.2.4: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1720 | C=O (lactone) stretch |

| ~1610 | C=C stretch |

| ~1250 | C-O-C (ether) stretch |

Note: Data is for KBr pellet and may vary.

Experimental Protocols

Synthesis of 7-Ethoxy-4-methylcoumarin

The synthesis of 7-ethoxy-4-methylcoumarin is a two-step process. First, its precursor, 7-hydroxy-4-methylcoumarin, is synthesized via a Pechmann condensation. This is followed by a Williamson ether synthesis to introduce the ethoxy group.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol is adapted from established Pechmann condensation procedures.

-

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

-

-

Procedure:

-

In a flask, cool 25 mL of concentrated sulfuric acid to below 10 °C in an ice bath.

-

Slowly add a mixture of 10 g of resorcinol and 13 mL of ethyl acetoacetate to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring for 30 minutes at the same temperature.

-

Remove the flask from the ice bath and allow it to stand at room temperature for 12-18 hours.

-

Pour the reaction mixture into a beaker containing 200 g of crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from 50% aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

Dry the purified product in a desiccator.

-

Step 2: Synthesis of 7-Ethoxy-4-methylcoumarin (Williamson Ether Synthesis)

This protocol is a standard Williamson ether synthesis.

-

Materials:

-

7-Hydroxy-4-methylcoumarin

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous potassium carbonate

-

Anhydrous acetone (or DMF)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5 g of 7-hydroxy-4-methylcoumarin in 100 mL of anhydrous acetone.

-

Add 5 g of anhydrous potassium carbonate to the solution.

-

Add 5 mL of ethyl iodide to the mixture.

-

Reflux the reaction mixture with stirring for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain pure 7-ethoxy-4-methylcoumarin.

-

Assay for Cytochrome P450 Activity

7-Ethoxy-4-methylcoumarin is a fluorogenic substrate for several cytochrome P450 (CYP) enzymes. Its O-deethylation results in the formation of the highly fluorescent product, 7-hydroxy-4-methylcoumarin.

-

Materials:

-

7-Ethoxy-4-methylcoumarin

-

Human liver microsomes or recombinant CYP enzymes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

7-Hydroxy-4-methylcoumarin (as a standard)

-

Fluorometer

-

-

Procedure:

-

Prepare a stock solution of 7-ethoxy-4-methylcoumarin in a suitable solvent (e.g., methanol or DMSO).

-

In a microplate well, add the phosphate buffer, the NADPH regenerating system, and the liver microsomes or recombinant CYP enzyme.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding the 7-ethoxy-4-methylcoumarin substrate.

-

Incubate the reaction at 37 °C for a specified time (e.g., 15-60 minutes).

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate.

-

Measure the fluorescence of the product, 7-hydroxy-4-methylcoumarin, using an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

-

Quantify the amount of product formed by comparing the fluorescence to a standard curve of 7-hydroxy-4-methylcoumarin.

-

Key Applications and Signaling Pathways

The primary application of 7-ethoxy-4-methylcoumarin is as a probe substrate for studying the activity of various cytochrome P450 enzymes.[3] This is crucial in drug development for assessing the metabolic stability of new chemical entities and for studying drug-drug interactions.

Cytochrome P450 Metabolism

The O-deethylation of 7-ethoxy-4-methylcoumarin is catalyzed by several CYP isoforms, including CYP1A1, CYP1A2, CYP2B6, and CYP2E1.[4][5][6] The kinetic parameters for this reaction vary depending on the specific CYP enzyme.

Table 4.1.1: Kinetic Parameters for 7-Ethoxy-4-methylcoumarin O-Deethylation by Human CYP Isoforms

| CYP Isoform | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | Reference |

| CYP1A1 | 0.8 - 15 | 10 - 30 | [6] |

| CYP1A2 | 10 - 50 | 1 - 5 | [5][6] |

| CYP2B6 | ~50 | ~2 | [4] |

| CYP2E1 | 100 - 200 | 5 - 15 | [5] |

Note: These values are approximate and can vary significantly depending on the experimental conditions.

Metabolic pathway of 7-ethoxy-4-methylcoumarin by cytochrome P450 enzymes.

Fluorescence Resonance Energy Transfer (FRET)

Coumarin derivatives, including 7-ethoxy-4-methylcoumarin, can serve as donor fluorophores in Fluorescence Resonance Energy Transfer (FRET) pairs.[7][8][9][10][11] FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance.

Generalized workflow of Fluorescence Resonance Energy Transfer (FRET).

Conclusion

7-Ethoxy-4-methylcoumarin is a versatile and valuable tool in the fields of biochemistry, pharmacology, and drug development. Its well-characterized synthesis, distinct fluorescent properties, and its role as a substrate for key drug-metabolizing enzymes have solidified its importance in the laboratory. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, offering a valuable resource for researchers and scientists working with this important compound.

References

- 1. 7-Ethoxy-4-methylcoumarin | C12H12O3 | CID 66595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-7-ethoxycoumarin [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-photon FRET pairs based on coumarin and DBD dyes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03983A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An ICT-FRET-based fluorescent probe for the ratiometric sensing of hypochlorous acid based on a coumarin–naphthalimide derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties and Structure of 7-Ethoxy-4-methylcoumarin (7ETMC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethoxy-4-methylcoumarin (7ETMC), a derivative of coumarin, is a heterocyclic compound with significant scientific interest due to its fluorescent properties and emerging biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of 7ETMC. Furthermore, it delves into its known mechanism of action as a dopamine D2 receptor agonist, presenting relevant data and experimental methodologies. This document aims to serve as a core resource for researchers and professionals engaged in the study and development of coumarin-based compounds for therapeutic and other applications.

Chemical Properties and Structure

7-Ethoxy-4-methylcoumarin, also known as 7-ethoxy-4-methyl-2H-1-benzopyran-2-one, is a white solid with a faint, pleasant odor.[[“]] Its core structure consists of a benzene ring fused to an α-pyrone ring, with an ethoxy group at the 7th position and a methyl group at the 4th position.

Chemical Structure

The chemical structure of 7ETMC is illustrated below:

Chemical Formula: C₁₂H₁₂O₃[[“]][2][3]

IUPAC Name: 7-ethoxy-4-methylchromen-2-one[4][5]

CAS Registry Number: 87-05-8[[“]][3]

Molecular Weight: 204.22 g/mol [[“]][4]

Physicochemical Properties

A summary of the key physicochemical properties of 7ETMC is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | [[“]][2][3] |

| Molecular Weight | 204.22 g/mol | [[“]][4] |

| Melting Point | 114-115 °C | [4] |

| Boiling Point | 350.0 - 352.0 °C at 760 mmHg | [4] |

| XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [[“]][4] |

| Rotatable Bond Count | 2 | [[“]] |

| Exact Mass | 204.078644 g/mol | [4] |

| Monoisotopic Mass | 204.078644241 Da | [2][4] |

Synthesis and Characterization

The synthesis of 7ETMC is typically achieved through a two-step process involving the Pechmann condensation to form the coumarin core, followed by a Williamson ether synthesis to introduce the ethoxy group.

Synthesis Workflow

References

- 1. consensus.app [consensus.app]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Ethoxy-4-methylcoumarin | C12H12O3 | CID 66595 - PubChem [pubchem.ncbi.nlm.nih.gov]

7-Ethoxy-4-methylcoumarin (7ETMC): A Comprehensive Technical Guide to its Application as a Fluorescent Probe for Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethoxy-4-methylcoumarin (7ETMC), a derivative of coumarin, is a widely utilized fluorogenic substrate for the sensitive and continuous monitoring of specific enzyme activities. Its utility lies in its chemical transformation from a weakly fluorescent molecule into a highly fluorescent product upon enzymatic action. This technical guide provides an in-depth overview of 7ETMC as a fluorescent probe, with a primary focus on its application in assaying cytochrome P450 (CYP450) enzyme activity. The guide details the underlying principles, experimental protocols, quantitative data, and the biochemical pathways involved.

Core Principle: Fluorogenic Detection of Enzyme Activity

The fundamental principle behind the use of 7ETMC as a fluorescent probe is an enzyme-catalyzed O-deethylation reaction. 7ETMC itself exhibits minimal fluorescence. However, upon cleavage of the ethyl group by specific enzymes, it is converted into 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). This product is highly fluorescent, and the increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. This property allows for real-time, quantitative measurement of enzyme kinetics.

The primary class of enzymes monitored using 7ETMC is the cytochrome P450 superfamily, which are crucial in drug metabolism and the synthesis of various endogenous compounds.[1][2] Specifically, 7ETMC is a well-established substrate for CYP1A1, CYP1A2, and CYP2E1 isoforms.[2][3]

Synthesis of 7-Ethoxy-4-methylcoumarin

The synthesis of 7ETMC is typically achieved through a two-step process. The first step involves the synthesis of its precursor, 7-hydroxy-4-methylcoumarin, commonly via the Pechmann condensation reaction.[4][5][6] This reaction condenses resorcinol with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15.[4][6]

The subsequent step is the etherification of the hydroxyl group of 7-hydroxy-4-methylcoumarin to an ethoxy group. This is commonly achieved through the Williamson ether synthesis, where the hydroxyl group is deprotonated by a base (like potassium carbonate) and then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in a suitable solvent like acetone.[7][8]

Data Presentation

Photophysical Properties

The utility of 7ETMC as a fluorescent probe is underpinned by the distinct photophysical properties of the substrate and its fluorescent product.

| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Reference(s) |

| 7-Ethoxy-4-methylcoumarin | 322-323 nm | 386 nm | Not specified | Not specified | [3][9] |

| 7-Hydroxy-4-methylcoumarin | 321-370 nm | 450-460 nm | 18,000 M⁻¹cm⁻¹ | ~0.6-0.7 | [1][10] |

Enzyme Kinetic Parameters

The following table summarizes the kinetic constants for the O-deethylation of 7ETMC by various human cytochrome P450 isoforms. These values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human liver microsomes, recombinant enzymes) and the composition of the reaction buffer.

| Enzyme | Apparent K_m_ (µM) | Apparent V_max_ (nmol/min/mg protein or nmol/min/10^6 cells) | Enzyme Source | Reference(s) |

| CYP1A2 | 3.9 | 0.007 nmol/min/10^6 cells | Human hepatocytes | [11] |

| CYP2E1 | 470 | 0.057 nmol/min/10^6 cells | Human hepatocytes | [11] |

| Rat (high affinity) | 11.5 | 0.30 nmol/min/10^6 cells | Rat hepatocytes | [11] |

| Rat (low affinity) | 560 | 1.52 nmol/min/10^6 cells | Rat hepatocytes | [11] |

| Dog (high affinity) | 2.2 | 0.21 nmol/min/10^6 cells | Dog hepatocytes | [11] |

| Dog (low affinity) | 40 | 0.74 nmol/min/10^6 cells | Dog hepatocytes | [11] |

Inhibition of 7-Ethoxycoumarin O-deethylase (ECOD) Activity

The ECOD assay is frequently used to screen for inhibitors of CYP450 enzymes. The following table provides examples of IC50 values for known inhibitors.

| Inhibitor | Target Enzyme/System | IC50 (µM) | Reference(s) |

| α-Naphthoflavone | Rat liver microsomes (MC-induced) | < 10 | [12] |

| Metyrapone | Rat liver microsomes (PB-induced) | 96 | [12] |

| Flavone | Rat liver microsomes (MC-induced) | Mixed-type inhibitor (K_i_ 0.17-4.5 µM) | [13] |

| Flavonol | Rat liver microsomes (MC-induced) | Mixed-type inhibitor (K_i_ 0.17-4.5 µM) | [13] |

| Flavanone | Rat liver microsomes (MC-induced) | Mixed-type inhibitor (K_i_ 0.17-4.5 µM) | [13] |

Signaling Pathway and Experimental Workflow Diagrams

Cytochrome P450 Catalytic Cycle for 7ETMC O-Deethylation

References

- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 6. scispace.com [scispace.com]

- 7. francis-press.com [francis-press.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 7-Ethoxycoumarin 31005-02-4 [sigmaaldrich.com]

- 10. Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Ethoxycoumarin O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective induction and inhibition of the components of 7-ethoxycoumarin O-deethylase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of 7-ethoxycoumarin O-deethylase activity in rat liver microsomes by naturally occurring flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) in Cytochrome P450 Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) has emerged as a valuable tool in the field of cytochrome P450 (CYP) research. As a fluorogenic substrate, 7-ETMC provides a sensitive and efficient means to probe the activity of various CYP isoforms, which are critical enzymes in drug metabolism and xenobiotic disposition. This technical guide provides a comprehensive overview of the role of 7-ETMC in CYP research, including its mechanism of action, kinetic parameters with key human CYP isoforms, detailed experimental protocols for its use in activity and inhibition assays, and its application in high-throughput screening.

Mechanism of Action

7-ETMC is a non-fluorescent molecule that undergoes O-deethylation by active cytochrome P450 enzymes. This metabolic reaction cleaves the ethyl group from the coumarin core, resulting in the formation of the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The intensity of the fluorescence emitted by HFC is directly proportional to the rate of the CYP-mediated reaction, allowing for the quantification of enzyme activity. HFC has an excitation maximum around 410 nm and an emission maximum around 510 nm.[1]

The enzymatic conversion of 7-ETMC to HFC is a key reaction used to assess the activity of several CYP isoforms.

Data Presentation: Quantitative Analysis of 7-ETMC Metabolism

The utility of 7-ETMC as a probe substrate is underscored by its differential metabolism across various CYP isoforms. The following tables summarize the available kinetic parameters for the O-deethylation of 7-ETMC by key human CYP enzymes and the inhibitory potential of known CYP inhibitors when 7-ETMC is used as the substrate.

Table 1: Kinetic Parameters of 7-ETMC with Human CYP Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Source |

| CYP1A1 | Value not consistently available | Value not consistently available | |

| CYP1A2 | Value not consistently available | Value not consistently available | |

| CYP2B6 | Value not consistently available | Value not consistently available | Efficiently O-deethylates 7-ETMC[2] |

| CYP2C9 | Value not consistently available | Value not consistently available | |

| CYP2C19 | Value not consistently available | Value not consistently available | |

| CYP2E1 | Value not consistently available | Value not consistently available | |

| CYP3A4 | Value not consistently available | Value not consistently available |

Table 2: IC50 Values of Known CYP Inhibitors using 7-ETMC as a Substrate

| CYP Isoform | Inhibitor | IC50 (µM) | Source |

| CYP1A2 | α-Naphthoflavone | Value not available with 7-ETMC | |

| CYP1A2 | Furafylline | Value not available with 7-ETMC | |

| CYP2B6 | Ticlopidine | Value not available with 7-ETMC | |

| CYP2B6 | Clopidogrel | Value not available with 7-ETMC | |

| CYP3A4 | Ketoconazole | Value not available with 7-ETMC | |

| CYP3A4 | Itraconazole | Value not available with 7-ETMC |

Note: While these compounds are well-established inhibitors of their respective CYP isoforms, their IC50 values specifically determined using the 7-ETMC assay were not consistently found in the initial search results. Researchers should determine these values under their specific experimental conditions.

Experimental Protocols

Cytochrome P450 Activity Assay using 7-ETMC

This protocol describes a general method for measuring the activity of a specific CYP isoform using 7-ETMC in a 96-well plate format.

Materials:

-

Recombinant human CYP enzymes (e.g., from insect cells or E. coli) or human liver microsomes (HLM)

-

7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) stock solution (in a suitable solvent like DMSO or acetonitrile)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates with clear bottoms

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Thaw recombinant CYP enzymes or HLM on ice.

-

Prepare a working solution of 7-ETMC in potassium phosphate buffer. The final concentration in the assay will typically be near the Km value for the specific CYP isoform being tested.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

Recombinant CYP enzyme or HLM (the amount will depend on the activity of the enzyme preparation)

-

7-ETMC working solution

-

-

Include control wells:

-

No-enzyme control: Replace the enzyme solution with buffer.

-

No-substrate control: Replace the 7-ETMC solution with buffer.

-

-

-

Initiate the Reaction:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 15-60 minutes.

-

Instrument Settings:

-

Excitation wavelength: ~410 nm

-

Emission wavelength: ~510 nm

-

Read interval: 1-2 minutes

-

Gain setting: Adjust to ensure the signal from the highest activity wells is within the linear range of the detector.

-

-

-

Data Analysis:

-

Subtract the background fluorescence (from no-enzyme or no-substrate controls) from the experimental wells.

-

Determine the rate of HFC formation (slope of the linear portion of the fluorescence versus time curve).

-

Convert the fluorescence units to pmol of HFC using a standard curve of known HFC concentrations.

-

Calculate the specific activity as pmol HFC/min/pmol CYP or pmol HFC/min/mg protein.

-

Cytochrome P450 Inhibition Assay using 7-ETMC

This protocol outlines a method to determine the inhibitory potential of a test compound on a specific CYP isoform using 7-ETMC.

Materials:

-

Same as the activity assay.

-

Test compound stock solution (in a suitable solvent like DMSO).

-

Known CYP inhibitor as a positive control.

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the test compound and the positive control inhibitor in the assay buffer.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

Recombinant CYP enzyme or HLM

-

Serial dilutions of the test compound or positive control inhibitor.

-

Include a vehicle control (solvent only, no inhibitor).

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate and Measure the Reaction:

-

Add the 7-ETMC working solution to all wells.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Measure the fluorescence kinetically as described in the activity assay protocol.

-

-

Data Analysis:

-

Determine the rate of reaction for each inhibitor concentration.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percentage of remaining activity against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Mandatory Visualizations

Cytochrome P450 Catalytic Cycle

The following diagram illustrates the general catalytic cycle of cytochrome P450 enzymes, showing the binding of the substrate (S), the transfer of electrons from NADPH via CYP-reductase, the incorporation of molecular oxygen, and the formation of the product (S-OH) and water. 7-ETMC would be the substrate (S) in this cycle, and HFC would be the product (S-OH).

High-Throughput Screening (HTS) Workflow for CYP Inhibition

This diagram outlines a typical high-throughput screening workflow for identifying potential CYP inhibitors using a fluorogenic substrate like 7-ETMC.

Conclusion

7-ETMC is a versatile and highly sensitive fluorogenic probe that plays a crucial role in modern cytochrome P450 research. Its utility spans from basic enzyme activity measurements to high-throughput screening for potential drug-drug interactions. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize 7-ETMC in their studies. By understanding its mechanism, kinetic properties, and the nuances of assay design, scientists can leverage this powerful tool to advance our understanding of drug metabolism and improve the safety and efficacy of new therapeutic agents.

References

The Luminescent Probe: An In-depth Technical Guide to the Fluorescence of 7-Ethoxy-4-methylcoumarin (7-ETMC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fluorescent properties of 7-ethoxy-4-methylcoumarin (7-ETMC), a versatile fluorophore with significant applications in biological and pharmacological research. We will delve into its core photophysical characteristics, provide detailed experimental protocols for its synthesis and use, and visualize key mechanisms and workflows to facilitate its effective implementation in the laboratory.

Core Photophysical Properties of 7-ETMC

7-Ethoxy-4-methylcoumarin, a derivative of the coumarin scaffold, exhibits strong blue fluorescence, a property that is highly sensitive to its molecular environment. The electron-donating nature of the 7-ethoxy group plays a crucial role in the intramolecular charge transfer (ICT) character of its excited state, which is fundamental to its fluorescent behavior.[1] The photophysical properties of 7-ETMC, such as its absorption and emission wavelengths, quantum yield, and fluorescence lifetime, are influenced by factors like solvent polarity and pH.

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for 7-ethoxy-4-methylcoumarin in various solvents. It is important to note that these values can be influenced by experimental conditions.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_f) (ns) |

| Methanol | ~320 | ~387 | Data not available | Data not available | Data not available |

| Ethanol | ~320 | ~385 | Data not available | Data not available | Data not available |

| Water (acidic) | Data not available | Data not available | Data not available | Data not available | ~2.5 |

| Dichloromethane | ~320 | ~385 | Data not available | Data not available | Data not available |

| n-Hexane | ~324 | ~385 | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of 7-Ethoxy-4-methylcoumarin (7-ETMC)

The synthesis of 7-ETMC is typically achieved in a two-step process: the Pechmann condensation to form the 7-hydroxy-4-methylcoumarin precursor, followed by a Williamson ether synthesis to introduce the ethoxy group.

Step 1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin [3]

-

Materials: Resorcinol, ethyl acetoacetate, concentrated sulfuric acid (or polyphosphoric acid), ice, ethanol.

-

Procedure:

-

In a flask, combine resorcinol and ethyl acetoacetate.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture into ice-cold water to precipitate the crude 7-hydroxy-4-methylcoumarin.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

-

Step 2: Williamson Ether Synthesis for 7-Ethoxy-4-methylcoumarin

-

Materials: 7-hydroxy-4-methylcoumarin, ethyl iodide (or other ethylating agent), a weak base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetone or DMF).

-

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in the chosen solvent.

-

Add the base (e.g., potassium carbonate) to the solution.

-

Add the ethylating agent (e.g., ethyl iodide) and heat the mixture under reflux until the reaction is complete (monitoring by TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate and purify the crude product by recrystallization or column chromatography.

-

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[4]

-

Materials: 7-ETMC, a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54), spectroscopic grade solvents, UV-Vis spectrophotometer, and a fluorometer.

-

Procedure:

-

Prepare a series of five to six dilute solutions of both the 7-ETMC sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the 7-ETMC sample and the standard.

-

Calculate the quantum yield of 7-ETMC (Φ_x) using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

-

-

Visualizing Mechanisms and Workflows

Cytochrome P450 Catalytic Cycle and 7-ETMC Metabolism

7-ETMC is a well-established substrate for several cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP2E1.[5] These enzymes catalyze the O-deethylation of 7-ETMC to produce the highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin. This reaction is widely used as a marker for CYP activity. The general catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen and its insertion into a substrate.

Caption: Cytochrome P450 catalytic cycle for 7-ETMC O-deethylation.

Experimental Workflow for 7-ETMC O-Deethylase (EROD) Assay

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the activity of CYP1A enzymes. A similar principle is applied when using 7-ETMC as a substrate. The workflow involves incubating the substrate with a source of CYP enzymes (e.g., liver microsomes) and measuring the formation of the fluorescent product over time.

Caption: Experimental workflow for the 7-ETMC O-deethylase assay.

References

Methodological & Application

Application Notes and Protocols for 7-ETMC Assay of CYP1A2 Activity

Introduction

The cytochrome P450 enzyme CYP1A2 is a critical component in the metabolism of a wide array of xenobiotics, including approximately 10% of all clinically used small molecule drugs.[1] This enzyme, primarily expressed in the liver, plays a significant role in the bioactivation of procarcinogens and the metabolism of common compounds like caffeine.[2] Given its importance in drug interactions and toxicology, the development of robust and efficient assays to measure CYP1A2 activity is paramount for researchers, scientists, and professionals in drug development.

This document provides a detailed protocol for a fluorometric assay to determine CYP1A2 activity using 7-ethoxy-4-trifluoromethylcoumarin (7-ETMC) as a substrate. The assay is based on the O-deethylation of 7-ETMC by CYP1A2, which results in the formation of the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (7-HFC). The increase in fluorescence is directly proportional to the enzyme activity and can be measured using a fluorescence plate reader.

Principle of the Assay

The enzymatic reaction at the core of this assay is the O-deethylation of a non-fluorescent substrate, 7-ETMC, by CYP1A2 into a fluorescent metabolite, 7-HFC. This conversion is dependent on the presence of NADPH and oxygen. The rate of 7-HFC formation is a direct measure of CYP1A2 activity.

Caption: Metabolic conversion of 7-ETMC to 7-HFC by CYP1A2.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent/Material | Supplier | Catalog No. | Storage |

| Recombinant Human CYP1A2 | Varies | Varies | -80°C |

| 7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) | Varies | Varies | -20°C, protected from light |

| 7-Hydroxy-4-trifluoromethylcoumarin (7-HFC) | Varies | Varies | -20°C |

| NADPH Regenerating System (e.g., G6P, G6PDH, NADP+) | Varies | Varies | -20°C |

| Potassium Phosphate Buffer (100 mM, pH 7.4) | Varies | Varies | Room Temperature |

| Acetonitrile (ACN), HPLC grade | Varies | Varies | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Varies | Varies | Room Temperature |

| 96-well black, clear flat-bottom plates | Varies | Varies | Room Temperature |

| Fluorescence Microplate Reader | Varies | N/A | N/A |

Experimental Protocols

Preparation of Reagents

a. 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.4. This buffer will be used for all dilutions unless otherwise specified.

b. 7-ETMC Substrate Stock Solution (10 mM): Dissolve the appropriate amount of 7-ETMC in DMSO to prepare a 10 mM stock solution. Store this stock solution at -20°C, protected from light.

c. 7-HFC Standard Stock Solution (1 mM): Dissolve the appropriate amount of 7-HFC in DMSO to prepare a 1 mM stock solution. Store this stock solution at -20°C.

d. NADPH Regenerating System Solution (10X): Prepare a 10X stock solution of the NADPH regenerating system in potassium phosphate buffer according to the manufacturer's instructions. This solution should be prepared fresh on the day of the experiment and kept on ice.

e. Recombinant Human CYP1A2 Enzyme: Thaw the recombinant human CYP1A2 enzyme on ice immediately before use. Dilute the enzyme to the desired concentration in cold potassium phosphate buffer. The optimal concentration should be determined empirically but a starting concentration of 5-10 pmol/well is recommended.

Standard Curve Preparation

A standard curve is essential for quantifying the amount of 7-HFC produced in the enzymatic reaction.

-

Prepare a series of dilutions of the 1 mM 7-HFC stock solution in potassium phosphate buffer to obtain standards ranging from 0 to 10 µM.

-

Add 100 µL of each standard dilution to the wells of a 96-well black plate in triplicate.

-

Measure the fluorescence at an excitation wavelength of ~410 nm and an emission wavelength of ~535 nm.

-

Plot the fluorescence intensity against the concentration of 7-HFC to generate a standard curve.

| 7-HFC Concentration (µM) | Fluorescence Units (Arbitrary) |

| 10 | Example Value |

| 5 | Example Value |

| 2.5 | Example Value |

| 1.25 | Example Value |

| 0.625 | Example Value |

| 0.3125 | Example Value |

| 0 | Example Value |

CYP1A2 Activity Assay Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput screening.

Caption: Workflow for the 7-ETMC CYP1A2 activity assay.

Assay Procedure:

-

Plate Setup: In a 96-well black plate, add the following components to each well. It is recommended to perform all reactions in triplicate.

-

Test Wells: 80 µL of potassium phosphate buffer containing the desired concentration of recombinant CYP1A2.

-

Negative Control Wells (No Enzyme): 90 µL of potassium phosphate buffer.

-

Negative Control Wells (No NADPH): 80 µL of potassium phosphate buffer containing CYP1A2 and 10 µL of buffer instead of the NADPH regenerating system.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the following to each well:

-

10 µL of the 10X NADPH regenerating system solution.

-

10 µL of 7-ETMC working solution (prepare by diluting the 10 mM stock in potassium phosphate buffer to achieve the desired final concentration, typically in the range of the Km value).

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 100 µL of cold acetonitrile to each well.

-

Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~410 nm and emission at ~535 nm.

Data Analysis

-

Subtract Background Fluorescence: Subtract the average fluorescence of the negative control wells from the fluorescence of the test wells.

-

Quantify 7-HFC Production: Use the 7-HFC standard curve to convert the background-subtracted fluorescence values into the concentration of 7-HFC produced (in µM or pmol).

-

Calculate CYP1A2 Activity: Calculate the specific activity of CYP1A2 using the following formula:

Specific Activity (pmol/min/pmol CYP1A2) = (pmol of 7-HFC produced) / (incubation time in min × pmol of CYP1A2 per well)

Data Presentation

The following table summarizes typical kinetic parameters for CYP1A2 with various substrates. Note that the values for 7-ETMC may need to be determined empirically.

| Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |

| 7-Ethoxyresorufin | ~0.1-0.5 | Varies | [3] |

| Phenacetin | ~20-50 | Varies | |

| Caffeine | ~100-300 | Varies | [4] |

| 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) | ~8.3 | ~454 (pmol/min/mg protein) | [5] |

| 7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) | To be determined | To be determined |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | - Contaminated reagents or plate- Autofluorescence of test compounds | - Use fresh, high-quality reagents- Run a blank with test compound alone |

| Low or no signal | - Inactive enzyme- Incorrect buffer pH- Insufficient incubation time | - Use a new aliquot of enzyme- Verify buffer pH- Optimize incubation time |

| High well-to-well variability | - Inaccurate pipetting- Incomplete mixing | - Use calibrated pipettes- Ensure thorough mixing of reagents |

Conclusion

The 7-ETMC assay provides a sensitive and high-throughput method for determining CYP1A2 activity. The protocol outlined in these application notes offers a robust framework for researchers in drug discovery and development to assess the metabolic profile of new chemical entities and to study the inhibition or induction of this critical drug-metabolizing enzyme. Adherence to the detailed methodologies and careful data analysis will ensure the generation of reliable and reproducible results.

References

- 1. abcam.com [abcam.com]

- 2. CYP1A2 - Wikipedia [en.wikipedia.org]

- 3. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Using 7-Ethoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is an essential component of modern drug discovery, enabling the rapid evaluation of large compound libraries.[1] Fluorometric assays are particularly advantageous for HTS due to their high sensitivity, wide dynamic range, and compatibility with automated systems.[1] 7-Ethoxy-4-methylcoumarin is a valuable profluorescent substrate for monitoring the activity of certain cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. The principle of this assay is based on the enzymatic O-deethylation of the non-fluorescent 7-ethoxy-4-methylcoumarin to the highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone).[2] This conversion allows for a direct and quantifiable measure of enzyme activity, making it a robust tool for identifying potential drug-drug interactions by screening for CYP inhibitors.

Principle of the Assay

The enzymatic reaction at the core of this assay is the conversion of a weakly fluorescent coumarin derivative into the highly fluorescent 7-hydroxy-4-methylcoumarin.[1] This fluorogenic response provides a high signal-to-noise ratio, which is ideal for HTS applications.[3] The increase in fluorescence intensity is directly proportional to the enzymatic activity.

Featured Applications

-

High-Throughput Screening for CYP1A1 Inhibitors: This protocol is optimized for screening large compound libraries to identify inhibitors of CYP1A1, a key enzyme in the metabolism of xenobiotics.

-

Determination of IC50 Values: The assay can be adapted to determine the half-maximal inhibitory concentration (IC50) of lead compounds, providing a quantitative measure of their inhibitory potency.

-

Enzyme Kinetics Studies: The continuous nature of the fluorescent readout allows for the determination of kinetic parameters such as Km and Vmax.

Data Presentation

Enzyme Kinetic Parameters for 7-Ethoxycoumarin

| CYP Isoform | Km (μM) | Vmax (mol product/min/mol CYP) | Reference |

| CYP1A1 | 15.6 | 32 | [1] |

| CYP1A2 | 47 | 29.8 | [1] |

Table 1: Michaelis-Menten kinetic constants for the O-deethylation of 7-ethoxycoumarin by human CYP1A1 and CYP1A2. Data extracted from a study by Korhonen et al. (2021).[1]

Excitation and Emission Wavelengths

| Compound | Excitation (nm) | Emission (nm) |

| 7-Hydroxy-4-methylcoumarin | 390 | 460 |

Table 2: Recommended excitation and emission wavelengths for the fluorescent product of the enzymatic reaction.[4]

Signaling and Metabolic Pathways

The primary metabolic pathway for 7-ethoxycoumarin involves O-deethylation catalyzed by cytochrome P450 enzymes to form 7-hydroxy-4-methylcoumarin.[2] This metabolite can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate its excretion.[5]

Experimental Protocols

High-Throughput Screening Protocol for CYP1A1 Inhibitors

This protocol is designed for a 96-well plate format and can be adapted for higher density formats.

1. Reagent Preparation:

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and sterilize.

-

NADPH Regenerating System (2X Solution):

-

NADP+ (2.6 mg/mL)

-

Glucose-6-phosphate (7.6 mg/mL)

-

Glucose-6-phosphate dehydrogenase (4 U/mL)

-

Magnesium chloride (6.6 mg/mL)

-

Prepare fresh and keep on ice.

-

-

CYP1A1 Enzyme/Microsome Solution: Dilute recombinant human CYP1A1 or human liver microsomes in potassium phosphate buffer to the desired concentration. Keep on ice.

-

7-Ethoxy-4-methylcoumarin (Substrate) Solution: Prepare a stock solution in DMSO and dilute to the working concentration in potassium phosphate buffer. The final concentration should be at or near the Km value for the enzyme.

-

Test Compounds and Controls: Prepare serial dilutions of test compounds in DMSO. Include a positive control inhibitor (e.g., α-naphthoflavone) and a negative control (DMSO vehicle).

2. Experimental Workflow:

3. Assay Procedure:

-

Compound Plating: Dispense 1 µL of test compounds, positive control, and DMSO vehicle into the appropriate wells of a black, clear-bottom 96-well plate.

-

Enzyme Addition: Add 50 µL of the CYP1A1 enzyme/microsome solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 50 µL of a pre-warmed mixture containing the 7-Ethoxy-4-methylcoumarin substrate and the NADPH regenerating system.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 390 nm and an emission wavelength of 460 nm.

Data Analysis

The primary data output will be the rate of increase in fluorescence over time, which corresponds to the rate of the enzymatic reaction.

Logical Relationship in Data Analysis

1. Background Subtraction: Subtract the average fluorescence of "no enzyme" or "time zero" wells from all other wells.

2. Calculation of Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

3. Calculation of Percent Inhibition: Calculate the percent inhibition for each test compound concentration relative to the vehicle control (100% activity) using the following formula:

% Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

4. IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

5. Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay.[7] It is calculated using the signals from the positive (inhibited) and negative (uninhibited) controls.

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

-

A Z'-factor between 0 and 0.5 suggests a marginal assay.[8]

-

A Z'-factor less than 0 indicates the assay is not suitable for HTS.[7]

Conclusion

7-Ethoxy-4-methylcoumarin is a reliable and sensitive substrate for HTS assays designed to identify and characterize inhibitors of cytochrome P450 enzymes. The protocols and data presented here provide a comprehensive guide for researchers to establish and execute robust HTS campaigns, ultimately accelerating the drug discovery process.

References

- 1. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism of 7-ethoxycoumarin, flavanone and steroids by cytochrome P450 2C9 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of human metabolites of 7-ethoxycoumarin by bacterial cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. assay.dev [assay.dev]

- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

Application of 7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) is a fluorogenic probe substrate widely utilized in drug metabolism studies to characterize the activity of cytochrome P450 (CYP) enzymes. Its metabolism, primarily through O-deethylation, results in the formation of the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC), which allows for sensitive and high-throughput screening of CYP activity. This application note provides detailed protocols for using 7-ETMC in CYP inhibition and induction assays, crucial for evaluating potential drug-drug interactions (DDIs) during drug development.

Core Applications

7-ETMC is a valuable tool for:

-

CYP Inhibition Assays: Determining the potential of a new chemical entity (NCE) to inhibit specific CYP isoforms, primarily CYP2B6, but also CYP1A1, CYP1A2, and CYP1B1.[1]

-

CYP Induction Assays: Assessing the potential of an NCE to induce the expression of CYP enzymes, a key factor in predicting altered drug clearance and potential DDIs.

-

High-Throughput Screening: Rapidly screening large compound libraries for their effects on CYP activity.

Data Presentation

Table 1: Kinetic Parameters of 7-ETMC O-Deethylation by Human CYP Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |

| CYP1A1 | Data not available in cited literature | Data not available in cited literature |

| CYP1A2 | Data not available in cited literature | Data not available in cited literature |

| CYP1B1 | Data not available in cited literature | Data not available in cited literature |

| CYP2B6 | Data not available in cited literature | Data not available in cited literature |

Table 2: IC50 Values of Known CYP Inhibitors using 7-ETMC as a Substrate

| CYP Isoform | Inhibitor | IC50 (µM) |

| CYP2B6 | Ticlopidine | 0.0517 ± 0.0323 |

| CYP2B6 | Clopidogrel | 0.0182 ± 0.0069 |

Data sourced from a study by Faucette et al. (2007), where inhibition of CYP2B6 was assessed.[1]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay using 7-ETMC

This protocol outlines the procedure for determining the inhibitory potential of a test compound on CYP2B6 activity using 7-ETMC as a fluorescent probe.

Materials:

-

Recombinant human CYP2B6 enzyme

-

7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC)

-

Test compound (inhibitor)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Acetonitrile (or other suitable solvent for test compound)

-

96-well microplates (black, clear bottom for fluorescence reading)

-

Fluorescence plate reader (Excitation: ~410 nm, Emission: ~535 nm)

-

7-Hydroxy-4-trifluoromethylcoumarin (7-HFC) for standard curve

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 7-ETMC in acetonitrile or DMSO.

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

Recombinant human CYP2B6 enzyme

-

Test compound at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiate Reaction:

-

Add 7-ETMC solution to each well to achieve the desired final concentration (typically at or below the Km value).

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Terminate Reaction:

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or 0.1 M Tris/HCl pH 10.4).

-

-

Fluorescence Measurement:

-

Read the fluorescence of the formed 7-HFC on a fluorescence plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 7-HFC.

-

Calculate the rate of 7-HFC formation for each test compound concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Protocol 2: In Vitro Cytochrome P450 Induction Assay in Cultured Human Hepatocytes

This protocol describes the use of 7-ETMC as a probe substrate to measure CYP enzyme activity following treatment of cultured human hepatocytes with a potential inducer.

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium and supplements

-

Collagen-coated culture plates

-

Test compound (potential inducer)

-

Positive control inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6, omeprazole for CYP1A2)

-

7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC)

-

Incubation buffer (e.g., Krebs-Henseleit buffer)

-

96-well microplates (black, clear bottom)

-

Fluorescence plate reader

-

Reagents for RNA isolation and qRT-PCR (optional, for mRNA analysis)

Procedure:

-

Hepatocyte Culture and Treatment:

-

Thaw and plate human hepatocytes on collagen-coated plates according to the supplier's protocol.

-

Allow cells to attach and form a monolayer (typically 24-48 hours).

-

Treat hepatocytes with various concentrations of the test compound, positive controls, and a vehicle control for 48-72 hours. Refresh the medium with the compounds daily.

-

-

CYP Activity Assay (in situ):

-

After the treatment period, remove the culture medium and wash the cell monolayer with warm incubation buffer.

-

Add incubation buffer containing 7-ETMC to each well.

-

Incubate at 37°C for an appropriate time (e.g., 30-60 minutes).

-

Collect an aliquot of the incubation medium at different time points to ensure linearity.

-

Terminate the reaction by transferring the aliquot to a plate containing a stop solution.

-

Measure the fluorescence of the formed 7-HFC.

-

-

mRNA Analysis (Optional):

-

After the treatment period, lyse the cells and isolate total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the relative mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) using qRT-PCR, normalized to a housekeeping gene.

-

-

Data Analysis:

-

Calculate the rate of 7-HFC formation for each treatment condition.

-

Determine the fold induction of CYP activity by comparing the activity in treated cells to that in vehicle-treated cells.

-

For mRNA analysis, calculate the fold change in gene expression using the ΔΔCt method.

-

Plot the fold induction against the concentration of the test compound to determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction).

-

Signaling Pathway

PXR and CAR-Mediated CYP Induction

The induction of many drug-metabolizing CYP enzymes, including CYP2B6 and CYP3A4, is primarily regulated by the nuclear receptors Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR).

Pathway Description:

-

Activation: Inducers enter the cell and can directly bind to and activate PXR, causing its dissociation from a chaperone complex (e.g., HSP90). CAR is often activated indirectly through signaling cascades initiated by inducers.

-

Translocation: Activated PXR and CAR translocate from the cytoplasm into the nucleus.

-

Heterodimerization: In the nucleus, PXR and CAR form a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding and Co-activator Recruitment: The PXR-RXR or CAR-RXR heterodimer binds to specific DNA response elements, such as the Phenobarbital-Responsive Enhancer Module (PBREM) or Xenobiotic-Responsive Element Module (XREM), located in the promoter regions of target genes. This binding facilitates the recruitment of co-activators like Steroid Receptor Coactivator-1 (SRC-1) and Glucocorticoid Receptor Interacting Protein 1 (GRIP1).

-

Gene Transcription: The entire complex enhances the transcription of target genes, including those encoding for CYP enzymes.

-

Protein Synthesis: The resulting messenger RNA (mRNA) is translated into CYP protein, leading to an increased capacity for drug metabolism.

Conclusion

7-ETMC is a versatile and sensitive probe for investigating the effects of new chemical entities on CYP450-mediated drug metabolism. The protocols provided herein offer a framework for conducting robust in vitro CYP inhibition and induction studies. Careful experimental design and data analysis are crucial for accurately predicting the DDI potential of drug candidates.

References

Application Note: Measuring Cytochrome P450 Induction Using 7-Ethoxy-4-Trifluoromethylcoumarin (7ETMC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The induction of cytochrome P450 (CYP) enzymes is a critical mechanism underlying many clinically significant drug-drug interactions (DDIs).[1] When a drug (an inducer) increases the expression of a CYP enzyme, it can accelerate the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to decreased plasma concentrations of the co-administered drug, potentially resulting in therapeutic failure or the increased formation of toxic metabolites.[2] Regulatory agencies like the FDA recommend that the potential for CYP induction be evaluated for new chemical entities early in the drug development process.[2]

This application note provides a detailed protocol for measuring CYP induction in vitro using 7-ethoxy-4-trifluoromethylcoumarin (7ETMC) as a fluorogenic probe substrate. 7ETMC is a sensitive tool for monitoring the activity of several cytochrome P450 isoforms, notably CYP1A2 and CYP2B6.[3][4] The assay relies on the O-deethylation of the non-fluorescent 7ETMC by CYP enzymes to form the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), which can be measured directly in the reaction medium.[3] This method is suitable for use with primary human hepatocytes, the gold standard for in vitro induction studies, and can be adapted for high-throughput screening.[5]

Principle of the Assay & Signaling Pathways

Enzymatic Reaction

The core of the assay is the enzymatic conversion of 7ETMC to HFC. The rate of HFC formation is directly proportional to the activity of the specific CYP enzyme. By measuring the fluorescence of HFC after exposing hepatocytes to a test compound, one can quantify the extent of enzyme induction.

Caption: Enzymatic conversion of 7ETMC to fluorescent HFC by P450 enzymes.

P450 Induction Signaling Pathways

CYP induction is primarily a process of transcriptional gene activation mediated by nuclear receptors.[6][7] Three key receptors are involved: the Aryl Hydrocarbon Receptor (AhR), the Pregnane X Receptor (PXR), and the Constitutive Androstane Receptor (CAR).[8][9] Upon binding to a ligand (the inducing drug), these receptors translocate to the nucleus, form heterodimers with partner proteins (like RXR or ARNT), and bind to specific response elements on the DNA, initiating the transcription of target CYP genes.[6]

Caption: Major signaling pathways for nuclear receptor-mediated P450 induction.

Experimental Protocols

This protocol outlines the use of cryopreserved human hepatocytes to assess the induction potential of test compounds. Assays should be performed using hepatocytes from at least three different donors.[7]

Overall Experimental Workflow

The procedure involves plating hepatocytes, treating them with the test compound for 48-72 hours to allow for enzyme expression, and then measuring CYP activity using the 7ETMC substrate.

Caption: Workflow for the in vitro P450 induction assay using hepatocytes.

Materials and Reagents

-

Cryopreserved plateable human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E) and supplements

-

Collagen-coated 24- or 48-well plates[5]

-

Test compound(s)

-

Vehicle control (e.g., 0.1% DMSO)

-

Positive control inducers (see Table 1)

-

7-Ethoxy-4-trifluoromethylcoumarin (7ETMC)

-

7-Hydroxy-4-trifluoromethylcoumarin (HFC) standard

-

Acetonitrile

-

NADPH regenerating system

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microplate reader

Hepatocyte Culture and Treatment

-

Thaw and Plate: Thaw cryopreserved hepatocytes according to the supplier's protocol. Plate the cells onto collagen-coated plates at a recommended density and allow them to attach and form a monolayer (typically 24 hours).[5]

-

Treatment: After stabilization, remove the plating medium and replace it with fresh culture medium containing the test compound, positive control, or vehicle control. A typical experiment includes at least three concentrations of the test article.[10]

-

Incubation: Treat the cells daily for 48 to 72 hours, replacing the medium with freshly prepared solutions each day.[11] This duration is sufficient to observe maximal induction of mRNA and enzyme activity.

7ETMC Activity Assay Protocol

-

Preparation: At the end of the treatment period, gently wash the hepatocyte monolayer twice with warm PBS to remove any residual inducing compounds.

-

Substrate Addition: Prepare a working solution of 7ETMC (e.g., 10-50 µM) in incubation buffer containing an NADPH regenerating system. Add this solution to each well.

-